3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid
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Overview
Description
3-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a chloro, nitrophenyl, and hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-chloro-3-(4-nitrophenyl)prop-2-enal with hydrazine to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 2-oxoacetyl chloride to form the acylated hydrazone.
Coupling with benzoic acid: Finally, the acylated hydrazone is coupled with 3-amino benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(4-nitrophenyl)prop-2-enal: A precursor in the synthesis of the target compound.
3-amino benzoic acid: Another precursor used in the final coupling step.
Hydrazine derivatives: Compounds with similar hydrazinyl groups.
Uniqueness
3-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13ClN4O6 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
3-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H13ClN4O6/c19-13(8-11-4-6-15(7-5-11)23(28)29)10-20-22-17(25)16(24)21-14-3-1-2-12(9-14)18(26)27/h1-10H,(H,21,24)(H,22,25)(H,26,27)/b13-8-,20-10+ |
InChI Key |
HNDQQBITMJFFPU-UEKDOHQUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)N/N=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NN=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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